molecular formula C32H50O4 B10754069 Oleanolic acid acetate

Oleanolic acid acetate

Cat. No.: B10754069
M. Wt: 498.7 g/mol
InChI Key: RIXNFYQZWDGQAE-JMGFFJFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oleanolic acid acetate is a derivative of oleanolic acid, a naturally occurring pentacyclic triterpenoid. Oleanolic acid is found in various plants and is known for its wide range of biological activities, including anti-inflammatory, hepatoprotective, and anticancer properties . This compound retains many of these beneficial properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Oleanolic acid acetate can be synthesized through the acetylation of oleanolic acid. The process typically involves the reaction of oleanolic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of oleanolic acid from plant sources, followed by its acetylation using acetic anhydride. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Oleanolic acid acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Oleanolic acid acetate has a wide range of scientific research applications:

Mechanism of Action

Oleanolic acid acetate exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness of Oleanolic Acid Acetate: this compound is unique due to its specific acetylated structure, which enhances its solubility and bioavailability compared to its parent compound, oleanolic acid. This modification allows for better therapeutic efficacy and broader applications in various fields .

Properties

Molecular Formula

C32H50O4

Molecular Weight

498.7 g/mol

IUPAC Name

(4aS,6aS,6bR,10R,12aR)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C32H50O4/c1-20(33)36-25-12-13-29(6)23(28(25,4)5)11-14-31(8)24(29)10-9-21-22-19-27(2,3)15-17-32(22,26(34)35)18-16-30(21,31)7/h9,22-25H,10-19H2,1-8H3,(H,34,35)/t22?,23?,24?,25-,29+,30-,31-,32+/m1/s1

InChI Key

RIXNFYQZWDGQAE-JMGFFJFSSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CC[C@]2(C(C1(C)C)CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)O)C)C)C

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C

Origin of Product

United States

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